Acetyl iodide

Description

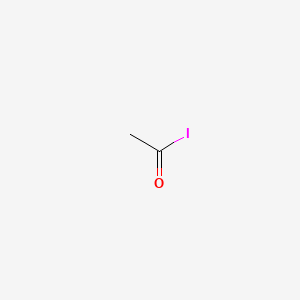

Structure

3D Structure

Properties

IUPAC Name |

acetyl iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKJTGQWLAUGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3IO | |

| Record name | ACETYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060141 | |

| Record name | Acetyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin., Colorless, fuming liquid with a pungent odor that turns brown on contact with air; [CAMEO] | |

| Record name | ACETYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.4 [mmHg] | |

| Record name | Acetyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-02-8 | |

| Record name | ACETYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl iodide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL3KV9I1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of acetyl iodide

An In-depth Technical Guide to the Physical Properties of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 507-02-8), with the molecular formula C₂H₃IO, is a highly reactive organoiodine compound.[1][2] It presents as a colorless, fuming liquid that often turns brown upon exposure to air and moisture due to its instability.[3][4][5] Characterized by a pungent odor, it is a crucial reagent and intermediate in organic synthesis, particularly in acetylation reactions and in the industrial production of acetic acid via the Cativa and Monsanto processes.[1][3][6] Its utility in the pharmaceutical and agrochemical sectors for the synthesis of various compounds makes a thorough understanding of its physical properties essential for safe handling, process design, and reaction optimization.[7][8]

This guide provides a comprehensive overview of the known physical properties of this compound, supported by quantitative data, general experimental methodologies, and a visualization of the interplay between its molecular characteristics and physical behavior.

Quantitative Physical Properties

The physical properties of this compound have been documented across various sources. The following table summarizes the key quantitative data. Note that slight variations in reported values may exist due to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃IO | [3][4][7][9] |

| Molecular Weight | 169.95 g/mol | [1][3][4][7] |

| Boiling Point | 108 °C at 760 mmHg | [1][4][10][11] |

| 105.5 - 109 °C | [7][8] | |

| Density/Specific Gravity | 2.0674 g/cm³ at 20°C (relative to water at 4°C) | [4][11] |

| 2.07 g/cm³ at 20°C | [7][12][13] | |

| 2.193 g/cm³ | [8][10] | |

| Refractive Index (n_D²⁰) | 1.5491 | [4] |

| 1.539 | [8][10] | |

| Vapor Pressure | 29.5 mmHg at 25°C | [4] |

| 32.4 mmHg | [8] | |

| Flash Point | 17.6 °C | [4][8] |

| 18 °C | [12][13] | |

| Solubility | Soluble in benzene (B151609) and ether. | [3][4][6] |

| Decomposes in water. | [3][4] | |

| Appearance | Colorless, fuming liquid. Turns brown on contact with air. | [3][4][5] |

| Odor | Pungent, strong. | [3][5][6] |

| Enthalpy of Formation (ΔfH⦵₂₉₈) | -163.18 to -161.42 kJ·mol⁻¹ |

Reactivity and Stability

This compound is a highly reactive and unstable compound.

-

Reaction with Water : It reacts exothermically with water or moisture in the air to decompose into acetic acid and hydrogen iodide (hydroiodic acid), a strong irritant.[3][4][9] This reaction is responsible for its fuming appearance and the browning of the liquid.[3][5]

-

Reaction with Bases : It reacts vigorously and exothermically with bases.[3][4][5]

-

Reaction with Ethers : It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[3][4][5]

-

Combustibility : this compound is a combustible and highly flammable liquid.[3][14][15] Its vapors can form explosive mixtures with air.[3]

Experimental Protocols: General Methodologies

1. Determination of Boiling Point: The boiling point is typically determined via distillation. A sample of this compound is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. The flask is heated, and the temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, at a given atmospheric pressure, is the boiling point. Due to its reactivity with moisture, this procedure must be conducted under anhydrous conditions.

2. Determination of Density: Density is measured using a pycnometer (specific gravity bottle). The pycnometer is first weighed empty, then filled with distilled water and weighed again to determine its volume at a specific temperature (e.g., 20°C). After drying, it is filled with this compound and weighed a final time. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. All measurements must be performed in a controlled environment (e.g., a fume hood) due to the compound's fuming and corrosive nature.

3. Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid are placed on the prism surface. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale. Temperature control is crucial as the refractive index is temperature-dependent.

4. Determination of Flash Point: The flash point is determined using a closed-cup tester (e.g., Pensky-Martens or Tag Closed Tester). The sample is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source. Given its flammability, extreme caution is required.

Visualization of Property Relationships

The physical properties of a substance are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationships between the fundamental molecular characteristics of this compound and its macroscopic physical properties.

Caption: Logical flow from molecular structure to physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 507-02-8 [chemicalbook.com]

- 4. Cas 507-02-8,this compound | lookchem [lookchem.com]

- 5. nj.gov [nj.gov]

- 6. This compound | C2H3IO | CID 10483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 507-02-8: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CAS#:507-02-8 | Chemsrc [chemsrc.com]

- 11. 507-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 507-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. This compound | 507-02-8 | TCI AMERICA [tcichemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Acetyl iodide chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetyl Iodide

Introduction

This compound (CH₃COI) is an organoiodine compound and the most reactive of the acetyl halides. Although less common in standard laboratory practice compared to its chloride and bromide counterparts, this compound is of immense industrial significance. It serves as a crucial transient intermediate in the large-scale industrial synthesis of acetic acid via the Monsanto and Cativa processes.[1] As an acetylating agent, it is also valuable in various organic syntheses for introducing acetyl groups into molecules, a key step in the production of pharmaceuticals and agrochemicals.[2][3] This guide provides a detailed technical overview of the molecular structure, bonding, and spectroscopic characterization of this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is a colorless, fuming liquid with a pungent odor that turns brown upon exposure to air due to its reaction with moisture.[4][5] It is formally derived from acetic acid by the substitution of the hydroxyl group with an iodine atom.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Systematic IUPAC Name | Ethanoyl iodide[1] |

| CAS Number | 507-02-8[6] |

| Chemical Formula | C₂H₃IO[1][4][6] |

| Molecular Weight | 169.95 g/mol [4] |

| SMILES | CC(=O)I[4] |

| InChI | InChI=1S/C2H3IO/c1-2(3)4/h1H3[4] |

| InChIKey | LEKJTGQWLAUGQA-UHFFFAOYSA-N[4] |

Molecular Geometry and Bonding

The geometry and bonding parameters of this compound have been determined primarily through microwave spectroscopy. The molecule possesses a planar heavy-atom skeleton (C-C-O-I). The internal rotation of the methyl (CH₃) group relative to the acetyl frame has also been a subject of study.

Table 2.1: Bond Lengths and Angles for this compound

| Parameter | Value | Experimental Method |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Data not explicitly found in searches | Microwave Spectroscopy |

| C-C | Data not explicitly found in searches | Microwave Spectroscopy |

| C-I | Data not explicitly found in searches | Microwave Spectroscopy |

| Bond Angles (°) | ||

| ∠(CCO) | Data not explicitly found in searches | Microwave Spectroscopy |

| ∠(CCI) | Data not explicitly found in searches | Microwave Spectroscopy |

| ∠(OCI) | Data not explicitly found in searches | Microwave Spectroscopy |

| Other Parameters |

| Barrier to Internal Rotation | 1301 ± 30 cal/mol[7] | Microwave Spectroscopy |

Note: While the microwave spectroscopy study by S. Kojima et al. is cited for determining the structure, specific bond length and angle values were not detailed in the available abstract. Such data is typically derived from the rotational constants obtained in these experiments.

Spectroscopic Characterization

The structure and electronic properties of this compound are elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. The spectrum of this compound has been assigned, with key absorptions attributed to the carbonyl and carbon-iodine bonds.[8]

Table 3.1: Key Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Phase |

|---|---|---|

| C=O Stretch | Assignment available but specific frequency not listed in abstract[8] | Gas / Liquid |

| C-I Stretch | 532[9] | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 3.2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H NMR | ~2.8-3.0 | Singlet | Not specified, typical for acetyl group |

| ¹³C NMR | Data available in spectral databases[10] | Not specified | Not specified |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided ¹H NMR value is a typical approximation for an acetyl group adjacent to an electronegative atom.

Microwave and Core-Level Spectroscopy

Microwave spectroscopy has been instrumental in determining the precise molecular structure and the barrier to internal rotation of the methyl group.[7] More advanced techniques like ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy have been used to investigate the photodissociation dynamics of the C-I bond, revealing complex excited-state dynamics on a sub-100-fs timescale.[11]

Table 3.3: Quadrupole Coupling Constants for this compound (CH₃COI)

| Constant | Value (MHz) |

|---|---|

| χₐₐ | -1563 ± 2[7] |

| χₑₑ | 914 ± 2[7] |

| χₐₑ | -135.7 ± 2[7] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of acetyl chloride or acetic anhydride (B1165640) with a source of iodide. One cited method is that of Thiele and Haakh.[7]

Protocol Outline: Synthesis via Acyl Substitution

-

Reactants : Acetic anhydride and a suitable iodide salt (e.g., sodium iodide, lithium iodide) or hydriodic acid.

-

Solvent : Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane) to prevent hydrolysis of the product.[12]

-

Procedure : The iodide salt is added to the acetic anhydride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or gently heated.

-

Workup and Purification : The resulting this compound is highly reactive and sensitive to moisture.[2] Purification is typically achieved by distillation under reduced pressure. The product is a colorless liquid that should be stored under anhydrous conditions at low temperatures.[7]

Spectroscopic Analysis Workflow

The characterization of this compound involves a logical sequence of spectroscopic analyses to confirm its identity and purity.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Role in Catalytic Cycles: The Monsanto Process

This compound is a pivotal, albeit transient, species in the rhodium-catalyzed Monsanto process for the production of acetic acid from methanol (B129727) and carbon monoxide.[1][9] It is formed in situ and is readily hydrolyzed to produce the final product, acetic acid, while regenerating the catalyst.

Caption: Simplified catalytic cycle of the Monsanto process featuring this compound.

Conclusion

This compound is a fundamentally important molecule, both for its role in industrial catalysis and as a reactive agent in organic synthesis. Its structure is characterized by a planar C-C(O)-I framework with a low barrier to methyl group rotation. Spectroscopic methods, including IR, NMR, and microwave spectroscopy, provide the essential data for its characterization, confirming its structure and electronic properties. A thorough understanding of its bonding and reactivity is critical for professionals engaged in chemical synthesis, drug development, and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 507-02-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C2H3IO | CID 10483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 507-02-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound(507-02-8) 13C NMR [m.chemicalbook.com]

- 11. Excited-State Dynamics during Primary C–I Homolysis in this compound Revealed by Ultrafast Core-Level Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Formation of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a versatile reagent and intermediate in organic synthesis. While its industrial significance is most pronounced as a transient intermediate in the large-scale production of acetic acid and acetic anhydride (B1165640), its utility in laboratory and pharmaceutical settings for introducing the acetyl group and as an iodinating agent is noteworthy. This technical guide provides a comprehensive overview of the principal methods for the synthesis of this compound, complete with detailed experimental protocols, a comparative summary of its physicochemical and spectroscopic properties, and a discussion of the underlying reaction mechanisms.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃IO | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Appearance | Colorless, fuming liquid | [1] |

| Boiling Point | 108 °C | [1] |

| Density | 2.067 g/cm³ | [1] |

| Solubility | Decomposes in water; soluble in benzene, ether | [1] |

| ¹H NMR (CDCl₃) | δ 2.995 ppm (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (C=O), δ (CH₃) (Specific shifts not readily available in searched literature) | |

| Infrared (IR) Spectrum | C=O stretch: ~1790 cm⁻¹; C-I stretch: ~532 cm⁻¹ | [2] |

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been established, each with its own advantages and applications. The most common and practical laboratory methods are detailed below.

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a widely used method for the synthesis of alkyl and acyl iodides from the corresponding chlorides or bromides.[3][4] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent.[4]

Reaction: CH₃COCl + NaI → CH₃COI + NaCl(s)

Materials:

-

Acetyl chloride (CH₃COCl)

-

Anhydrous sodium iodide (NaI)

-

Anhydrous acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous sodium iodide in anhydrous acetone. The solution should be prepared in excess, typically a 1.5 to 2-fold molar excess of sodium iodide relative to acetyl chloride.

-

Slowly add acetyl chloride to the stirred solution at room temperature. An immediate precipitate of sodium chloride will be observed.

-

After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

The filtrate, which contains the this compound in acetone, can be used directly for subsequent reactions. For isolation of pure this compound, the acetone can be carefully removed by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation.

Expected Yield: High yields are typically reported for this reaction, often exceeding 80-90%.

Reaction of Acetic Anhydride with Iodine

Iodine can be used to cleave the ether linkage in acetic anhydride to generate this compound. This reaction is often catalyzed.

Reaction: (CH₃CO)₂O + I₂ → 2 CH₃COI

Materials:

-

Acetic anhydride ((CH₃CO)₂O)

-

Iodine (I₂)

-

(Optional) Catalyst, such as a Lewis acid

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place acetic anhydride.

-

In a separate container, dissolve iodine in a minimal amount of acetic anhydride.

-

Slowly add the iodine solution to the stirred acetic anhydride in the reaction flask.

-

(Optional) Add a catalytic amount of a suitable Lewis acid.

-

Gently heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. The progress of the reaction can be monitored by observing the disappearance of the characteristic purple color of iodine.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The this compound can be isolated and purified by fractional distillation under reduced pressure.

Reaction of Isopropenyl Acetate (B1210297) with Hydrogen Iodide

A patented method describes the synthesis of this compound by the reaction of isopropenyl acetate with dry hydrogen iodide gas.[5]

Reaction: CH₂(C=O)CH₃ + HI → CH₃COI + CH₃COCH₃

Materials:

-

Isopropenyl acetate

-

Dry hydrogen iodide (HI) gas

-

Anhydrous diethyl ether (as diluent)

Procedure:

-

In a reaction vessel cooled to 10 °C, prepare a mixture of isopropenyl acetate and anhydrous diethyl ether.[5]

-

Bubble dry hydrogen iodide gas through the mixture.[5]

-

After the reaction is complete, the resulting mixture is subjected to fractional distillation at atmospheric pressure.

-

The ether is first distilled off, followed by acetone.[5]

-

Unreacted isopropenyl acetate is then removed by distillation.

-

The fraction distilling between 100-110 °C is collected as this compound.[5]

Reported Yield: A 25% conversion to this compound was reported in the patent literature.[5]

Industrial Formation of this compound

This compound is a key, albeit transient, intermediate in two major industrial processes for the production of acetic acid: the Monsanto process and the Cativa process.[1] In these processes, methyl iodide is carbonylated in the presence of a rhodium or iridium catalyst, respectively. The catalytic cycle involves the formation of an acetyl-metal complex which then reductively eliminates this compound. The this compound is subsequently hydrolyzed to produce acetic acid and regenerate hydrogen iodide.[2]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Caption: General experimental workflows for the synthesis of this compound.

Caption: Mechanism of the Finkelstein reaction for this compound synthesis.

Caption: Simplified catalytic cycle of the Monsanto/Cativa process.

Conclusion

This compound is an important chemical entity with significant applications in both industrial and laboratory settings. This guide has detailed the primary synthetic routes, providing experimental protocols to facilitate its preparation by researchers. The Finkelstein reaction remains a highly efficient and practical method for laboratory-scale synthesis. The provided physicochemical and spectroscopic data serve as a valuable resource for characterization and quality control. A thorough understanding of the synthesis and reactivity of this compound is crucial for its effective application in the development of novel chemical entities and pharmaceuticals.

References

An In-depth Technical Guide to Acetyl Iodide: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetyl iodide, a key reagent in organic synthesis. It covers its identification, physicochemical properties, spectroscopic data, and relevant experimental protocols, with a focus on its role in industrial chemistry.

Core Identification

This compound, systematically named ethanoyl iodide, is an organoiodine compound. It is a colorless, fuming liquid with a pungent odor that is highly reactive, particularly with water.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 507-02-8[3][4][5][6] |

| Molecular Formula | C₂H₃IO[3][4][7] |

| Molecular Weight | 169.95 g/mol [3][4][7] |

| IUPAC Name | This compound[7] |

| Systematic IUPAC Name | Ethanoyl iodide[7] |

| InChI | InChI=1S/C2H3IO/c1-2(3)4/h1H3[6][8] |

| InChIKey | LEKJTGQWLAUGQA-UHFFFAOYSA-N[6][8] |

| Canonical SMILES | CC(=O)I[7] |

| UN Number | 1898[9] |

Physicochemical Properties

This compound is a volatile and corrosive liquid. Its reactivity makes it a potent acetylating agent, but also necessitates careful handling and storage.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | Colorless to brown, fuming liquid with a pungent odor[1][2][3] |

| Boiling Point | 108 °C[7] |

| Solubility | Decomposes in water; Soluble in benzene (B151609) and ether[1][7] |

| Hazards | Corrosive, Water-reactive, Lachrymatory[1][2] |

Spectroscopic Identification

Spectroscopic methods are essential for the unambiguous identification of this compound. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.8 - 3.0 | Singlet | CH₃ |

| Note: The exact chemical shift can vary depending on the solvent used. |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~30-35 | CH₃ |

| ~200-210 | C=O |

| Note: Acyl halides typically have a carbonyl carbon chemical shift in this range.[10][11] |

Table 5: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1770 - 1815 | C=O stretch (strong, sharp)[12] |

| ~500 - 600 | C-I stretch[12][13] |

Table 6: Mass Spectrometry (MS) Data of this compound

| m/z | Fragment |

| 170 | [CH₃COI]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 43 | [CH₃CO]⁺ (Base peak) |

| Note: The fragmentation pattern is characterized by the loss of the iodine radical or the acetyl radical.[14] |

Experimental Protocols

4.1. Synthesis of this compound (Illustrative)

This compound can be synthesized through the reaction of acetyl chloride with an iodide salt. The following is a generalized laboratory-scale procedure.

Materials:

-

Acetyl chloride

-

Anhydrous sodium iodide or potassium iodide[15]

-

Anhydrous solvent (e.g., acetonitrile (B52724) or acetone)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide.

-

Add anhydrous solvent to the flask and begin stirring.

-

Slowly add acetyl chloride to the stirred suspension at room temperature. The reaction is often exothermic.

-

After the addition is complete, the reaction mixture may be gently heated to reflux to ensure the reaction goes to completion.

-

The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the acetyl chloride C=O stretch and appearance of the this compound C=O stretch).

-

Upon completion, the resulting this compound can be isolated by fractional distillation. Due to its instability and reactivity, it is often used in situ.[15]

4.2. Quantitative Analysis by Titration

The concentration of this compound can be determined by iodometric titration. This method involves the hydrolysis of this compound to form hydroiodic acid (HI), which is then titrated.

Materials:

-

This compound sample

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Potassium iodide (KI) solution

-

Starch indicator solution

-

Deionized water

-

Burette, flasks, and pipettes

Procedure:

-

A known amount of the this compound sample is carefully hydrolyzed in a solution of potassium iodide. The this compound reacts with water to produce acetic acid and hydroiodic acid (HI).

-

The hydroiodic acid is then oxidized by a known excess of a standard oxidizing agent (e.g., potassium iodate), liberating iodine (I₂).

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.

-

Starch indicator is added, which forms a deep blue complex with the remaining iodine.

-

The titration is continued until the blue color disappears, indicating the endpoint.

-

The concentration of the original this compound can be calculated from the stoichiometry of the reactions and the volume of sodium thiosulfate used.[16][17]

4.3. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for reactive analytes (e.g., a low-polarity phase).

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a dry, inert solvent. Derivatization may be employed to improve stability and chromatographic behavior. For instance, reaction with an alcohol can form a stable ester which can be more easily analyzed.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The retention time from the GC and the mass spectrum are used to confirm the presence of this compound.[18][19]

Role in Industrial Processes

This compound is a crucial, albeit transient, intermediate in the production of acetic acid via the Monsanto and Cativa processes.[7][13] These processes involve the carbonylation of methanol.

Monsanto Process Workflow

The Monsanto process utilizes a rhodium-based catalyst system.

References

- 1. youtube.com [youtube.com]

- 2. Acyl iodides in organic synthesis: I. Reactions with alcohols - Lookchem [lookchem.com]

- 3. Cativa process - Wikipedia [en.wikipedia.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Monsanto process - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound(507-02-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Method [keikaventures.com]

An In-depth Technical Guide to Acetyl Iodide: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of acetyl iodide, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Parameter | Value | References |

| Molecular Formula | C₂H₃IO | [1][2][3][4] |

| Alternate Formula | CH₃COI | [5] |

| Molecular Weight | 169.95 g/mol | [1][2][4][6] |

| High-Precision Molecular Weight | 169.9491 g/mol | [3] |

Experimental Protocols

No specific experimental protocols were cited for determination of molecular formula and weight in the provided context. These values are established through standard analytical techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound, providing a clear visual representation of the atoms that constitute the molecule.

Caption: Elemental composition of an this compound molecule.

References

An In-depth Technical Guide to the Stability of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive and versatile reagent in organic synthesis, valued for its ability to introduce the acetyl group. However, its utility is intrinsically linked to its inherent instability. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, relevant thermodynamic and kinetic data, and protocols for its synthesis, handling, and stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe and effective use of this compound.

Core Concepts: The Unstable Nature of this compound

This compound is a colorless, fuming liquid that is notoriously unstable under various conditions.[1] Its high reactivity stems from the polarized carbon-iodine bond and the electron-withdrawing nature of the adjacent carbonyl group, making the carbonyl carbon highly susceptible to nucleophilic attack. The primary factors contributing to its instability are its reactions with water, air (moisture), alcohols, and bases, as well as its thermal lability.[2][3]

Decomposition Pathways

The decomposition of this compound is primarily driven by hydrolysis and thermolysis.

-

Hydrolysis: this compound reacts exothermically and almost instantaneously with water, including moisture present in the air, to yield acetic acid and hydrogen iodide (hydroiodic acid).[2][3] This reaction is a significant concern as the liberated hydrogen iodide is a corrosive and toxic gas.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.

-

Thermolysis: When heated, this compound undergoes thermal decomposition.[2] Studies on the gas-phase reaction of this compound with hydrogen iodide have been conducted to understand its kinetics and the bond dissociation energy of the C-I bond.

-

Reaction with Alcohols: Similar to its reaction with water, this compound reacts with alcohols to form esters (e.g., methyl acetate (B1210297) from methanol) and hydrogen iodide.

-

Reaction with Bases: It reacts vigorously and exothermically with bases.[4]

-

Reaction with Ethers: this compound may react vigorously or explosively if mixed with diisopropyl ether or other ethers, particularly in the presence of trace amounts of metal salts.[2]

The primary decomposition pathway of this compound via hydrolysis is illustrated below:

Caption: Hydrolysis of this compound.

Quantitative Data on this compound Stability

A compilation of key quantitative data related to the stability of this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Thermochemical Data | ||

| Heat of Hydrolysis (liquid) | -93.97 kJ/mol | [5] |

| Kinetic Data | ||

| C-I Bond Dissociation Energy | 50.6 kcal/mol | |

| Physical Properties | ||

| Boiling Point | 108 °C | [6] |

| Flash Point | 17.6 °C | [3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of isopropenyl acetate with dry hydrogen iodide gas.[7]

Materials:

-

Isopropenyl acetate

-

Dry hydrogen iodide gas

-

Anhydrous ether (as a diluent)

-

Distillation apparatus with a fractionating column

-

Ice bath

Procedure:

-

In a reaction vessel equipped with a gas inlet and placed in an ice bath, prepare a mixture of isopropenyl acetate and anhydrous ether.

-

Bubble dry hydrogen iodide gas through the mixture at 10 °C.

-

After the reaction is complete, distill the reaction mixture using a fractionating column at atmospheric pressure.

-

Collect the fraction that distills between 100-110 °C, with the majority distilling at 107 °C. This fraction is this compound.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound Workflow.

Stability Testing Protocol for this compound

A comprehensive stability testing protocol is crucial for determining the shelf-life and safe handling procedures for this compound. This protocol should be conducted under controlled conditions, and all operations should be performed in a well-ventilated fume hood.

Objective: To evaluate the stability of this compound under specified storage conditions over time.

Materials and Equipment:

-

This compound, freshly prepared and purified.

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

-

Controlled environment chambers or incubators set to desired temperature and humidity levels.

-

Analytical instrumentation for monitoring decomposition (e.g., titration setup, FTIR or NMR spectrometer).

-

Starch-iodide paper for detecting leaks.[8]

Procedure:

-

Sample Preparation: Aliquot freshly prepared this compound into pre-weighed, inert containers under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Conditions: Place the samples in controlled environment chambers at various conditions. Recommended conditions for accelerated stability testing of reactive chemicals include elevated temperatures (e.g., 40 °C) and controlled humidity. Long-term stability should be assessed under intended storage conditions (e.g., refrigerated).

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analytical Monitoring: At each time point, analyze the samples for the remaining concentration of this compound and the formation of degradation products (primarily acetic acid and iodide).

-

Titration: A simple method to quantify the degradation is to titrate the sample with a standardized solution of sodium thiosulfate (B1220275) to determine the amount of free iodine formed from the oxidation of hydrogen iodide. The total acidity can also be determined by titration with a standard base.

-

Spectroscopy (FTIR/NMR): Monitor the disappearance of the this compound peak and the appearance of peaks corresponding to acetic acid.

-

-

Data Analysis: Plot the concentration of this compound versus time for each storage condition. Determine the decomposition kinetics (e.g., zero-order, first-order) and calculate the rate constant. The shelf-life can be estimated as the time it takes for the concentration of this compound to decrease to a certain percentage of its initial value (e.g., 90%).

Logical Flow for Stability Testing:

Caption: Stability Testing Workflow.

Safe Handling and Storage

Given its high reactivity and toxicity, strict safety precautions are mandatory when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9] A self-contained breathing apparatus (SCBA) may be necessary for certain operations.[9] Avoid contact with water, moisture, alcohols, and bases.[4] In case of a spill, neutralize with a suitable absorbent material like crushed limestone or soda ash.[4]

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Containers should be tightly sealed and protected from light. Storage under an inert atmosphere is recommended to prevent decomposition due to air and moisture.

Industrial Relevance: A Transient but Crucial Intermediate

Despite its instability, this compound is a critical, albeit transient, intermediate in large-scale industrial processes. In the Monsanto and Cativa processes for the production of acetic acid, this compound is formed in situ from the carbonylation of methyl iodide.[6][10] It is also an intermediate in the production of acetic anhydride (B1165640) from methyl acetate.[6] The transient nature of this compound in these processes highlights the industrial solution to its instability: generate and consume it in a continuous, closed-loop system to avoid isolation and storage.

Signaling Pathway in the Cativa Process:

Caption: Role of this compound in the Cativa Process.

Conclusion

This compound is a fundamentally unstable compound, a characteristic that dictates its handling, storage, and application. Its high reactivity, particularly with nucleophiles like water, necessitates stringent safety protocols and handling under anhydrous conditions. While its instability poses challenges for laboratory use and long-term storage, it is this very reactivity that makes it a valuable reagent and a key transient intermediate in major industrial chemical syntheses. A thorough understanding of its stability profile, as outlined in this guide, is paramount for any researcher or professional intending to work with this potent acetylating agent.

References

- 1. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 2. This compound | 507-02-8 [chemicalbook.com]

- 3. Cas 507-02-8,this compound | lookchem [lookchem.com]

- 4. nj.gov [nj.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US2475966A - Preparation of acyl halides - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Acetyl Iodide: A Deep Dive into its Discovery, Chemistry, and Enduring Industrial Significance

For Immediate Release

[City, State] – [Date] – This technical whitepaper offers an in-depth exploration of acetyl iodide, a pivotal yet often overlooked compound in the annals of chemical history and modern industrial processes. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's discovery, historical synthesis, and its crucial role as a transient intermediate in large-scale acetic acid production. The paper also provides a comprehensive overview of its physicochemical properties, modern synthetic routes, and key chemical reactions, supported by detailed experimental protocols and data visualizations.

Introduction

This compound (CH₃COI) is a colorless, fuming liquid with a pungent odor, classified as an acyl halide. While its counterparts, acetyl chloride and acetyl bromide, are more commonly encountered in laboratory settings, this compound holds a position of immense industrial importance. It is a key transient intermediate in the two leading processes for acetic acid production: the Monsanto and Cativa processes.[1] This guide aims to provide a thorough understanding of this compound, from its historical roots in 19th-century organic chemistry to its contemporary applications.

Discovery and History

The precise details of the initial synthesis of this compound are not as prominently documented as those of other acetyl halides. However, the groundwork for its discovery was laid in the burgeoning field of organic chemistry in the mid-19th century. The synthesis of acetyl chloride by French chemist Charles Gerhardt in 1852, by reacting phosphorus pentachloride with acetic acid, opened the door for the preparation of other acyl halides.

Following this, it is understood that this compound was first synthesized by the French chemist H. Gal in 1862. His method involved the reaction of phosphorus iodide (formed in situ from phosphorus and iodine) with acetic anhydride (B1165640). This reaction exemplifies the early methods used to replace a hydroxyl or alkoxyl group with a halide, a fundamental transformation in organic synthesis.

The historical significance of this compound and other acyl halides lies in their ability to act as powerful acetylating agents, allowing for the introduction of the acetyl group into various organic molecules. This capability was instrumental in the structural elucidation and synthesis of a wide range of organic compounds during a foundational period of the science.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃IO | [1] |

| Molar Mass | 169.95 g/mol | [1] |

| Appearance | Colorless, fuming liquid | [1] |

| Boiling Point | 108 °C | [1] |

| Melting Point | Not available | |

| Density | 2.067 g/cm³ | |

| Solubility | Decomposes in water | [1] |

Synthesis of this compound

While historically prepared from phosphorus iodide and acetic anhydride, modern synthetic routes have been developed, although large-scale industrial production relies on its in situ generation.

Historical Synthesis: Reaction of Phosphorus Iodide with Acetic Anhydride

This method, attributed to H. Gal, represents a classic approach to acyl halide synthesis from the 19th century.

Experimental Protocol:

-

Reactants:

-

Red phosphorus

-

Iodine

-

Acetic anhydride, anhydrous

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a mixture of red phosphorus and iodine is prepared. The quantities are chosen to form phosphorus triiodide (PI₃) or phosphorus pentaiodide (PI₅) in situ.

-

Anhydrous acetic anhydride is slowly added to the flask.

-

The reaction mixture is gently heated to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate.

-

After the initial reaction subsides, the mixture is heated under reflux for a period to ensure complete reaction.

-

The resulting this compound is then isolated by fractional distillation. Due to its sensitivity to moisture, all apparatus must be thoroughly dried, and the distillation should be conducted under anhydrous conditions.

-

Reaction:

3 (CH₃CO)₂O + PI₃ → 3 CH₃COI + P(O)(OCH₃)₃ (simplified representation)

Modern Industrial In Situ Generation

In the Monsanto and Cativa processes, this compound is not isolated but is generated and consumed within the catalytic cycle for acetic acid production.

Monsanto Process Workflow:

Caption: Catalytic cycle of the Monsanto process for acetic acid production.

Cativa Process Workflow:

Caption: Catalytic cycle of the Cativa process, utilizing an iridium catalyst.

These processes involve the carbonylation of methanol (B129727). A rhodium (Monsanto) or iridium (Cativa) complex catalyzes the reaction of methyl iodide (formed from methanol and hydrogen iodide) with carbon monoxide to produce this compound, which is then hydrolyzed to acetic acid, regenerating the hydrogen iodide catalyst.[1]

Key Chemical Reactions

This compound is a highly reactive acetylating agent, readily participating in nucleophilic acyl substitution reactions.

Hydrolysis

This compound reacts vigorously with water to form acetic acid and hydrogen iodide.

Reaction:

CH₃COI + H₂O → CH₃COOH + HI

Acylation of Alcohols and Amines

It reacts with alcohols to form esters and with amines to form amides, releasing hydrogen iodide as a byproduct.

Reaction with Ethanol:

CH₃COI + CH₃CH₂OH → CH₃COOCH₂CH₃ + HI

Reaction with Ammonia:

CH₃COI + 2NH₃ → CH₃CONH₂ + NH₄I

Experimental Protocol for Acetylation of an Amine:

-

Reactants:

-

Primary or secondary amine

-

This compound

-

Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

-

A base (e.g., pyridine, triethylamine) to neutralize the HI byproduct.

-

-

Procedure:

-

The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

The flask is cooled in an ice bath.

-

This compound is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.

-

The reaction mixture is then washed with water and a dilute acid solution to remove unreacted amine and the salt of the base.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

-

Modern Applications and Significance

The primary significance of this compound today lies in its role as a transient, yet indispensable, intermediate in the industrial production of acetic acid. The Monsanto and Cativa processes account for the majority of the world's acetic acid production, a vital chemical used in the manufacturing of polymers, solvents, and other chemical products. Although not typically used as a standalone reagent in modern academic or pharmaceutical research due to the ready availability of less corrosive and more easily handled acetylating agents like acetyl chloride and acetic anhydride, its fundamental reactivity continues to be of pedagogical importance in understanding the principles of organic chemistry.

Conclusion

From its 19th-century origins as a product of early synthetic organic chemistry to its central, albeit fleeting, existence in multi-ton industrial processes, this compound represents a fascinating case study in the evolution of chemical science and technology. Its history is intertwined with the development of fundamental reaction mechanisms, and its modern-day role underscores the importance of catalytic cycles in efficient chemical manufacturing. This guide has provided a comprehensive overview for researchers and professionals, bridging the historical context with contemporary industrial relevance and offering practical insights into its chemistry.

References

The Pivotal Role of Acetyl Iodide in Monsanto and Cativa Acetic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry, with the Monsanto and Cativa processes representing two of the most significant technological advancements in this field. While both processes rely on a catalytic cycle involving a noble metal catalyst and an iodide promoter, the formation and subsequent reaction of acetyl iodide (CH₃COI) is a critical step that dictates the overall efficiency and economics of each method. This in-depth technical guide explores the core role of this compound in the Monsanto and Cativa processes, providing a comparative analysis of their reaction mechanisms, kinetics, and experimental protocols for their study.

The Monsanto Process: A Rhodium-Catalyzed Pathway

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst, typically introduced as RhCl₃·3H₂O, which under reaction conditions forms the active species, cis-[Rh(CO)₂I₂]⁻. The process operates at temperatures of 150–200 °C and pressures of 30–60 atm.[1][2][3]

The catalytic cycle of the Monsanto process can be summarized in the following key steps:

-

Oxidative Addition: The cycle commences with the oxidative addition of methyl iodide (CH₃I) to the square planar Rh(I) center of the active catalyst. This is the rate-determining step of the entire process.[1][2][3]

-

Migratory Insertion: A methyl group on the resulting octahedral Rh(III) complex migrates to a coordinated carbon monoxide ligand, forming an acetyl group.

-

CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center.

-

Reductive Elimination: The cycle culminates in the reductive elimination of this compound from the rhodium complex, regenerating the active Rh(I) catalyst.[1][2][3]

-

Hydrolysis: The produced this compound is then rapidly hydrolyzed by water in the reaction medium to yield the final product, acetic acid, and hydrogen iodide (HI), which regenerates the methyl iodide promoter from methanol.

The Cativa Process: An Iridium-Catalyzed Advancement

Introduced by BP Chemicals in the 1990s, the Cativa process represents a significant improvement over the Monsanto process. It employs an iridium-based catalyst, with the active species being [Ir(CO)₂I₂]⁻, and is often enhanced by a promoter, such as a ruthenium compound.[4][5] A key advantage of the Cativa process is its ability to operate at lower water concentrations (typically <8 wt%) compared to the Monsanto process (14–15 wt%), which reduces byproduct formation and separation costs.[6][7]

The catalytic cycle of the Cativa process shares similarities with the Monsanto process but with crucial differences in kinetics:

-

Oxidative Addition: The oxidative addition of methyl iodide to the Ir(I) center is significantly faster than the analogous step in the rhodium-based system, by a factor of approximately 100 to 150 times.[8] Consequently, this is no longer the rate-determining step.

-

Migratory Insertion: The migratory insertion of the methyl group to a carbonyl ligand is the rate-determining step in the Cativa process. The use of promoters accelerates this step.

-

CO Coordination and Reductive Elimination: Similar to the Monsanto process, CO coordination is followed by the reductive elimination of this compound, regenerating the active iridium catalyst.[5]

-

Hydrolysis: The final step is the hydrolysis of this compound to produce acetic acid.

Comparative Analysis: Monsanto vs. Cativa

The transition from rhodium to iridium catalysis in the Cativa process brought about several key improvements, primarily revolving around the different reactivity of the group 9 metals and the role of this compound.

| Parameter | Monsanto Process | Cativa Process |

| Catalyst | Rhodium-based (cis-[Rh(CO)₂I₂]⁻) | Iridium-based ([Ir(CO)₂I₂]⁻) with promoters (e.g., Ru) |

| Operating Temperature | 150–200 °C[1][2] | 150–200 °C[9] |

| Operating Pressure | 30–60 atm[1][2] | 30–60 atm[9] |

| Water Concentration | 14–15 wt%[6] | < 8 wt%[6] |

| Rate-Determining Step | Oxidative addition of CH₃I[1][2][3] | Migratory insertion of CO |

| Relative Rate of Oxidative Addition | 1 | ~100-150[8] |

| Selectivity to Acetic Acid | > 99%[1] | > 99%[9] |

| Byproduct Formation (e.g., Propionic Acid) | Higher | Lower[5][7] |

| Catalyst Stability | Less stable, prone to precipitation at low water concentrations | More stable and soluble, especially at low water concentrations[6] |

Experimental Protocols

Catalyst Preparation

Preparation of cis-[Rh(CO)₂I₂]⁻ Catalyst Precursor:

A common laboratory-scale synthesis involves the carbonylation of a rhodium(III) salt in the presence of an iodide source. For example, RhCl₃·3H₂O can be refluxed in acetic acid with the addition of hydrogen iodide. The resulting solution containing the active rhodium species can then be used directly. For more defined studies, the tetraalkylammonium salt can be prepared.

Preparation of [Ir(CO)₂I₂]⁻ Catalyst Precursor:

Similar to the rhodium analogue, an iridium(III) salt such as IrCl₃·xH₂O can be used as a starting material. The iridium salt is typically dissolved in a suitable solvent like acetic acid, and under a carbon monoxide atmosphere and in the presence of an iodide source (e.g., HI or a soluble iodide salt), the active [Ir(CO)₂I₂]⁻ species is formed in situ.

Kinetic Studies using In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentrations of key species in the catalytic cycle under high-pressure and high-temperature conditions.

Experimental Setup:

A high-pressure autoclave equipped with a heated and pressurized transmission or attenuated total reflectance (ATR) probe connected to an FTIR spectrometer is required. The system should allow for the controlled addition of gaseous reactants (CO) and liquid reagents, as well as continuous stirring and temperature control.

General Procedure:

-

The autoclave is charged with the solvent (acetic acid), the catalyst precursor (e.g., RhCl₃·3H₂O or IrCl₃·xH₂O), and the iodide promoter (e.g., HI or LiI).

-

The reactor is sealed, purged with CO, and then pressurized to the desired CO pressure.

-

The reactor is heated to the reaction temperature while stirring.

-

In-situ FTIR spectra are continuously recorded to monitor the formation of the active catalyst species, identifiable by its characteristic carbonyl stretching frequencies.

-

Methanol and methyl iodide are then injected into the reactor to initiate the carbonylation reaction.

-

The reaction is monitored by observing the changes in the IR bands corresponding to the catalyst intermediates, this compound, and acetic acid. The rate of reaction can be determined by tracking the disappearance of reactants or the appearance of products over time.

Visualizations

Figure 1: Catalytic cycle of the Monsanto process.

Figure 2: Catalytic cycle of the Cativa process.

Figure 3: Experimental workflow for kinetic studies.

Conclusion

The formation and subsequent hydrolysis of this compound are central to both the Monsanto and Cativa processes for acetic acid synthesis. The evolution from the rhodium-based Monsanto process to the iridium-based Cativa process highlights the profound impact that catalyst choice has on the kinetics of the catalytic cycle. The significantly faster rate of oxidative addition of methyl iodide in the Cativa process shifts the rate-determining step to migratory insertion, which can be accelerated through the use of promoters. This, coupled with the higher stability of the iridium catalyst at lower water concentrations, results in a more efficient and economical process with reduced byproduct formation. Understanding the intricate role of this compound and the factors influencing its formation and reaction is paramount for the further optimization of existing processes and the development of new, more sustainable routes to acetic acid.

References

- 1. Synthesis of Organometallic Compounds: A Practical Guide: 9780471971955 - AbeBooks [abebooks.com]

- 2. Synthesis of Organometallic Compounds: A Practical Guide - Google Books [books.google.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. wiley.com [wiley.com]

- 5. Monsanto process - Wikipedia [en.wikipedia.org]

- 6. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]

- 7. Cativa process - Wikipedia [en.wikipedia.org]

- 8. fnpetro.ir [fnpetro.ir]

- 9. researchgate.net [researchgate.net]

The Reactivity of Acetyl Iodide with Common Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a potent acetylating agent in organic synthesis. Its reactivity profile with common laboratory solvents is a critical consideration for its safe handling, storage, and application in chemical processes. This in-depth technical guide provides a comprehensive overview of the basic reactivity of this compound with a range of common solvents, including protic, aprotic, and halogenated systems. The guide summarizes available quantitative data, details experimental protocols for monitoring these reactions, and presents reaction mechanisms through logical diagrams.

Introduction

This compound is a colorless, fuming liquid with a pungent odor. It is structurally the most reactive of the acetyl halides due to the low bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion.[1] This high reactivity makes it a valuable reagent in organic synthesis, particularly in acetylation reactions where other acyl halides may be less effective. However, this same reactivity necessitates a thorough understanding of its interactions with common laboratory solvents to ensure safe and controlled reaction conditions. This guide will explore the reactivity of this compound with water, alcohols, ethers, and halogenated solvents.

Reactivity with Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., oxygen in water and alcohols), readily react with this compound through nucleophilic acyl substitution.

Water

This compound reacts exothermically and vigorously with water in a hydrolysis reaction to produce acetic acid and hydrogen iodide.[2][3] The reaction is typically rapid and complete.

Reaction: CH₃COI + H₂O → CH₃COOH + HI

Thermodynamic Data: The standard enthalpy of reaction for the hydrolysis of liquid this compound is approximately -90.33 to -93.97 kJ/mol, indicating a highly exothermic process.[4]

Alcohols

The reaction of this compound with alcohols (alcoholysis) is also an exothermic process that yields an ester and hydrogen iodide.[3] The general reaction is as follows:

Reaction: CH₃COI + R-OH → CH₃COOR + HI

The reactivity and reaction mechanism can be influenced by the structure of the alcohol (primary, secondary, or tertiary).

-

Primary and Secondary Alcohols: The reaction with primary and secondary alcohols is generally believed to proceed through a bimolecular nucleophilic acyl substitution (SN2-type) mechanism.

-

Tertiary Alcohols: With tertiary alcohols, an SN1-type mechanism involving the formation of a stable carbocation from the alcohol may be more prevalent, especially under acidic conditions.[5]

Reactivity with Ethers

Ethers are generally less reactive towards this compound than protic solvents. However, under certain conditions, cleavage of the ether linkage can occur. The reaction is often acid-catalyzed and can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[6] The initial step is believed to be the formation of an oxonium ion intermediate.[7]

General Reaction (Cleavage): R-O-R' + CH₃COI → R-I + CH₃COOR' (and/or R'-I + CH₃COOR)

It is important to note that reactions of this compound with ethers, particularly in the presence of trace metal salts, can be vigorous and potentially explosive.[2]

Reaction Mechanism with Ethers

The cleavage of ethers by this compound is initiated by the attack of the ether oxygen on the electrophilic carbonyl carbon of this compound, or by protonation of the ether oxygen by HI generated in situ, leading to the formation of an oxonium ion. The iodide ion then acts as a nucleophile, attacking one of the alpha-carbons of the ether, resulting in the cleavage of a C-O bond.

-

SN2 Pathway: For ethers with primary or methyl groups, the iodide ion will attack the less sterically hindered carbon in a concerted step.[8]

-

SN1 Pathway: For ethers with tertiary, benzylic, or allylic groups, the reaction is more likely to proceed through a more stable carbocation intermediate.[3]

Reactivity with Halogenated Solvents

Information regarding the reactivity of this compound with common halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) is limited in readily available literature. Generally, these solvents are considered relatively inert and are often used as solvents for reactions involving acyl halides. However, the stability of this compound in these solvents over extended periods, especially in the presence of light or impurities, is not well-documented and caution is advised. Some sources indicate that this compound is soluble in benzene (B151609) and ether.[3]

Quantitative Data Summary

| Solvent | Formula | Type | Reactivity with this compound | Reaction Products | Enthalpy of Reaction (kJ/mol) |

| Water | H₂O | Protic | Vigorous, Exothermic | Acetic Acid, Hydrogen Iodide | -90.33 to -93.97[4] |

| Methanol | CH₃OH | Protic | Exothermic | Methyl Acetate, Hydrogen Iodide | Not Found |

| Ethanol | C₂H₅OH | Protic | Exothermic | Ethyl Acetate, Hydrogen Iodide | Not Found |

| n-Propanol | C₃H₇OH | Protic | Exothermic | n-Propyl Acetate, Hydrogen Iodide | Not Found |

| Isopropanol | (CH₃)₂CHOH | Protic | Exothermic | Isopropyl Acetate, Hydrogen Iodide | Not Found |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Cleavage under acidic conditions; can be vigorous/explosive with metal salts[2] | Ethyl Iodide, Ethyl Acetate | Not Found |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Cleavage under acidic conditions | 4-Iodobutanol acetate | Not Found |

| Dichloromethane | CH₂Cl₂ | Halogenated | Generally considered inert, but long-term stability is not well-documented | - | Not Found |

| Chloroform | CHCl₃ | Halogenated | Generally considered inert, but long-term stability is not well-documented | - | Not Found |

Experimental Protocols

Due to the hazardous nature of this compound, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.[9]

General Handling and Storage

This compound is sensitive to moisture and air, turning brown on exposure due to the formation of hydrogen iodide and iodine.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the progress of reactions involving this compound.

6.2.1. Titration The formation of acidic byproducts like HI can be monitored by titration with a standardized base.

-

Protocol for Monitoring Hydrolysis:

-

A known amount of this compound is added to a known volume of the solvent (e.g., water or alcohol) at a controlled temperature.

-

Aliquots of the reaction mixture are taken at specific time intervals.

-

The reaction in the aliquot is quenched, for example, by rapid cooling or dilution in a non-reactive solvent.

-

The amount of acid produced is determined by titration with a standard solution of sodium hydroxide (B78521) using a suitable indicator or a pH meter.[10]

-

6.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for identifying and quantifying the products of the reaction, such as esters formed from the reaction with alcohols.

-